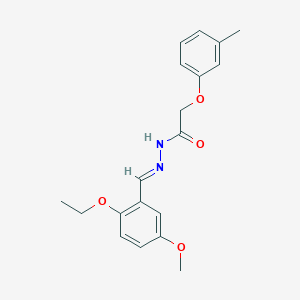![molecular formula C15H20N4OS B5553665 3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)
3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule featuring an imidazole ring, a thiazole group, and a piperidine structure. It falls within the realm of heterocyclic chemistry, a branch of chemistry focused on cyclic compounds with atoms of at least two different elements as members of their ring(s).
Synthesis Analysis
The synthesis of compounds similar to "3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine" often involves multiple steps including condensations, nucleophilic additions, and cyclizations. For instance, Mahmoud et al. (2011) described the synthesis of related thiazolidinone derivatives through reactions involving piperidine and various reagents, resulting in the formation of novel compounds (Mahmoud, Madkour, El‐Bordany, & Soliman, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings. Yıldırım et al. (2006) detailed the crystal structure of a compound containing both imidazole and piperidine rings, highlighting features like planar rings and chair conformations (Yıldırım, Akkurt, Servi, Genç, Şekerci, & Fun, 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions of the imidazole, thiazole, and piperidine moieties. For example, El‐Emary et al. (2005) reported the condensation of thiazolidinone derivatives with other compounds, resulting in various novel structures (El‐Emary, Khalil, Ali, & El-Adasy, 2005).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure can be inferred from similar compounds. For instance, the study of crystal structures provides insight into the stability and conformation of these molecules in solid state (Yıldırım et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications, are derived from the functional groups present in the molecule. Studies like those by El‐Emary et al. (2005) and Mahmoud et al. (2011) demonstrate the versatility of these compounds in synthesizing a range of derivatives with various biological activities (El‐Emary et al., 2005); (Mahmoud et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
- Histamine H3 Receptor Agonists : Piperidine derivatives have been designed and synthesized as candidate agonists for the human histamine type 3 receptor. Compounds with a piperidine moiety showed moderate to high affinity for the H3 receptor, indicating the significance of the piperidine spacer for specific binding and agonistic activity at this receptor site (Ishikawa et al., 2010).
Biological Activity and Potential Therapeutic Applications
Anti-inflammatory and Antimicrobial Activities : Novel piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized, displaying significant anti-arrhythmic activity. This showcases the therapeutic potential of these compounds in treating arrhythmic conditions (Abdel‐Aziz et al., 2009).
Anticancer Properties : The synthesis of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives based on the optimization of virtual screening hit compounds has indicated potential cytotoxicity against human cancer cell lines, demonstrating the promise of these structures in cancer treatment research (Ding et al., 2012).
Chemical Synthesis Techniques
- A Convenient Synthesis of Azolyl Piperidines : A method has been developed for the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring, extending to benzo analogues of the title compounds. This technique illustrates the versatility and potential applications of piperidine derivatives in medicinal chemistry (Shevchuk et al., 2012).
Propiedades
IUPAC Name |
1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-13(21-10-18-11)4-5-14(20)19-8-2-3-12(9-19)15-16-6-7-17-15/h6-7,10,12H,2-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRSTXQHHNGADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCC(C2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)




![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)


![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)
![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)
![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)